

# Understanding IVIVC Levels for Troubleshooting

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**Compound Focus: BMS-690154**

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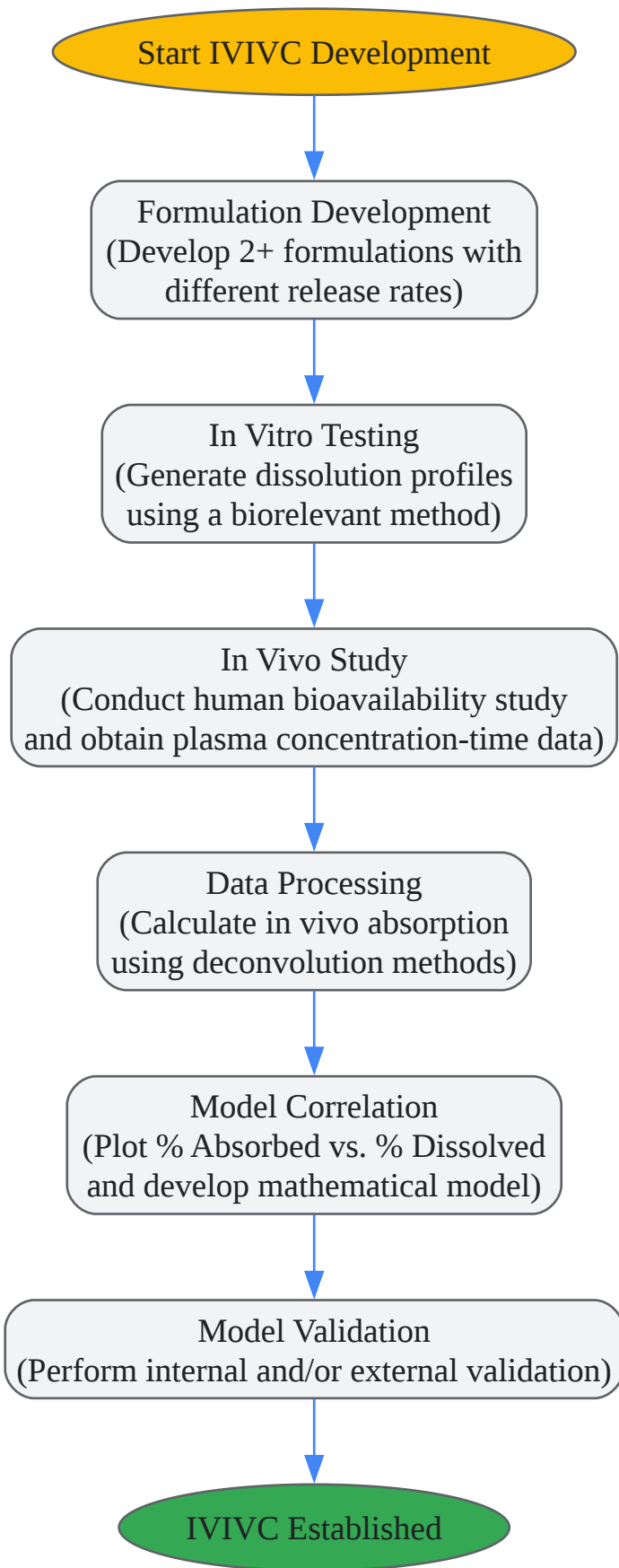
A primary challenge is selecting the appropriate correlation level. The table below outlines the different levels of IVIVC as defined by the FDA, which is crucial for diagnosing a weak or non-predictive model [1].

Correlation Level	Definition	Relationship	Regulatory Usefulness & Application
<b>Level A</b>	Point-to-point relationship between <i>in vitro</i> dissolution and <i>in vivo</i> input rate [1].	% Drug Dissolved % Drug Absorbed (often via deconvolution) [1] [2].	<b>Highest.</b> Serves as a surrogate for bioequivalence; supports biowaivers for formulation/process changes [1] [2].
<b>Level B</b>	Comparison of mean <i>in vitro</i> dissolution time (MDT) to mean <i>in vivo</i> dissolution time (MDT) or mean residence time (MRT). Uses statistical moment analysis [1].	MDT <sub>in vitro</sub> MRT or MDT <sub>in vivo</sub> [1].	<b>Low.</b> Does not reflect actual plasma curve; not useful for justifying most changes [1].
<b>Level C</b>	Single-point relationship between a dissolution parameter and a pharmacokinetic parameter [1].	e.g., $t_{50\%}$ or $t_{90\%}$ $C_{max}$ , AUC, or $T_{max}$ [1] [3].	<b>Limited.</b> Useful in early formulation screening but cannot support biowaivers [1].

Correlation Level	Definition	Relationship	Regulatory Usefulness & Application
<b>Multiple Level C</b>	Relationship between one or several PK parameters and the amount dissolved at multiple time points [1] [2].	Dissolution at early, middle, late time points $C_{max}$ , AUC, etc. [1].	<b>Moderate to High.</b> Can support a biowaiver if established over the entire dissolution profile. Suggests a Level A correlation is possible [1].

## A Systematic Workflow for IVIVC Development

A structured approach is key to avoiding common pitfalls. The following workflow and diagram outline the critical stages for establishing a robust IVIVC.



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## Stage 1: Pre-Formulation and Study Design

- **Formulations:** You must have at least two formulations (e.g., fast, medium, and slow release) with different release rates to establish a meaningful correlation [1] [3].
- **Drug Properties:** Critically assess the drug's properties. For immediate-release (IR) formulations of BCS Class II drugs (low solubility, high permeability), IVIVC is often expected if the *in vitro* dissolution rate is similar to the *in vivo* dissolution rate [3]. For BCS Class I/III drugs, dissolution may not be the rate-limiting step, making correlation difficult [3] [4].

## Stage 2: In Vitro and In Vivo Data Generation

- **In Vitro Dissolution:** The dissolution method must be biorelevant. You must experiment with different apparatuses (USP II, III), media (e.g., biorelevant media simulating GI fluids), pH, and agitation to find conditions that best reflect the *in vivo* environment [5] [6].
- **In Vivo Data:** Conduct a human bioavailability study to obtain plasma concentration-time profiles for each formulation [1].

## Stage 3: Data Processing and Deconvolution

- To obtain the *in vivo* absorption profile, you need to deconvolve the plasma concentration data. Common techniques include:
  - **Wagner-Nelson method:** Suitable for one-compartment models [1].
  - **Loo-Riegelman method:** Suitable for two-compartment models [1] [5].
  - **Numerical deconvolution:** A model-independent approach [1].

## Stage 4: Model Fitting and Validation

- Plot the cumulative fraction of drug absorbed (*in vivo*) against the cumulative fraction of drug dissolved (*in vitro*) for each formulation [1].
- Develop a mathematical model (e.g., linear or polynomial) that describes this relationship [5].
- **Validation is critical.** The FDA guidance requires that the model passes internal validation criteria, meaning it can predict the *in vivo* profile of the formulations used to build it. External validation, using a new formulation not used in model building, provides even stronger evidence [1] [5].

## Frequently Asked Troubleshooting Questions

### Q1: My Level A correlation model fails validation. What could be wrong?

- **Check the dissolution method:** The most common issue is a non-biorelevant dissolution method. The *in vitro* test must mimic the *in vivo* environment. Re-evaluate your dissolution media (pH, composition, use of surfactants) and hydrodynamics [5] [6].
- **Review the deconvolution method:** Ensure that the correct pharmacokinetic model (e.g., one- vs. two-compartment) was selected for the Wagner-Nelson or Loo-Riegelman methods [1].
- **Consider drug-specific factors:** For BCS Class II drugs in IR formulations, dissolution may not be the rate-limiting step for absorption, making a traditional IVIVC challenging. In such cases, **Physiologically Based Biopharmaceutics Modeling (PBBM)** is a modern, science-driven approach that can fill this gap by more comprehensively simulating the GI environment [4].

### Q2: What are the key factors to consider when developing a biorelevant dissolution method?

- **Physicochemical Properties:** The drug's solubility, pKa, and salt form are critical. These determine how dissolution is affected by the pH gradients in the gastrointestinal (GI) tract [6].
- **Physiological Properties:** Your dissolution test should account for GI pH (stomach: 1-2, small intestine: 5-8), transit times, and the presence of surfactants (bile salts). Failure to simulate these conditions is a primary reason for failed correlations [6].

### Q3: Can I use IVIVC to set dissolution specifications?

- Yes. A validated Level A IVIVC, in particular, allows you to establish clinically relevant, patient-centric quality standards. You can define dissolution ranges (e.g., Q=80% at 18 hours) that ensure the *in vivo* performance of the product will be acceptable, which is a powerful tool for quality control [5].

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To cite this document: Smolecule. [Understanding IVIVC Levels for Troubleshooting]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1802554#bms-690154-in-vitro-to-in-vivo-correlation>]

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